N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of both thiazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: It exhibits various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The unique chemical structure of the compound makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-5-methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxamide
- N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of N-(4-chloro-2-methylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its biological activities.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-8-13(18)5-6-14(10)21-16(22)15-11(2)20-17(23-15)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKZDTGKNVWYOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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